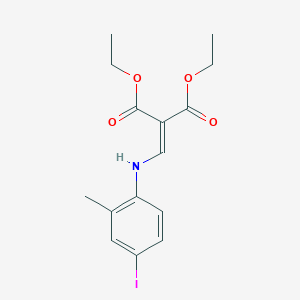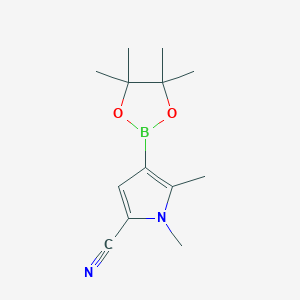![molecular formula C8H11NO3 B1454879 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid CAS No. 794501-16-9](/img/structure/B1454879.png)
4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid
Overview
Description
The compound “4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, a synthesis method of a telaprevir intermediate octahydro-cyclopenta[c]pyrrole carboxylic acid derivative has been reported . Another study reported a diastereoselective synthesis strategy to produce octahydro-1H-cyclopenta[c]pyridine skeleton .Scientific Research Applications
Experimental Antiulcer Drugs and Unusual Transformations
Research into cyclopenta[c]pyrroles has contributed to the development of experimental antiulcer drugs, exploring some unusual transformations of these compounds. These transformations include the synthesis of various derivatives through reactions with hydrolxylamine and hydrochloric acid, leading to potential applications in medicinal chemistry (Bell et al., 1977).
Intramolecular Oxo Diels-Alder Approach
The diastereoselective synthesis of cyclopenta[c]pyrrole derivatives via an oxo Diels-Alder reaction has been described, demonstrating the potential of these compounds in organic synthesis and drug development (Murray et al., 2003).
Syntheses and Reactions of Cyclohepta Pyrrolo Pyrimidinones
Compounds structurally related to 4-oxo-octahydro-cyclopenta[c]-pyrrole, such as 4H-cyclohepta[4,5]pyrrolo[1,2-a]pyrimidin-4-ones, have been synthesized, highlighting the versatility and reactivity of the cyclopenta[c]pyrrole scaffold in producing pharmacologically relevant structures (Abe, 1987).
Acid-Promoted Retro-Mannich Reaction
Research into N-protected cyclopenta[c]pyrroles has led to the development of regioselective retro-Mannich reactions, offering a novel pathway for synthesizing pyrrole derivatives with potential in drug discovery (Cramer et al., 2004).
Synthesis of Octahydro Dioxo Cyclopenta Pyrrole Carboxylates
Studies on the nucleophilic addition to N-acyliminium ions have facilitated the synthesis of dioxo-cyclopenta[b]pyrrole derivatives, illustrating the synthetic utility of this motif in creating complex heterocyclic systems (Won-Jun et al., 1994).
Cyclopentathiophenacetic Acid Derivatives
The synthesis of cyclopentathiophenacetic acid derivatives from 6-oxo-dihydro-cyclopenta[b]thiophen demonstrates the structural and functional diversity achievable with cyclopenta[c]pyrrole analogs, highlighting their reactivity and potential applications in chemistry and biology (Jilale et al., 1993).
Mechanism of Action
Target of Action
The primary target of 4-Oxo-octahydro-cyclopenta[c]-pyrrole-1-carboxylic acid is the Protease Activated Receptor 1 (PAR1). PAR1 is a platelet surface G-protein coupled receptor that plays a crucial role in regulating platelet aggregation .
Mode of Action
this compound acts as an antagonist to PAR1. By binding to this receptor, it inhibits the actions of thrombin, a key regulator of platelet aggregation . This results in the prevention of thrombotic cardiovascular events, making it a promising antiplatelet target .
Biochemical Pathways
The action of this compound on PAR1 affects the biochemical pathways related to platelet aggregation. By inhibiting PAR1, it disrupts the normal function of thrombin, leading to a reduction in platelet aggregation. This can lead to a decrease in the rate of cardiovascular events such as myocardial infarction, stroke, and urgent coronary revascularization .
Pharmacokinetics
Modifications to the structure, such as the insertion of a heteroatom at c5, have been shown to improve metabolic stability without a significant decrease in activity .
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the inhibition of platelet aggregation. This can lead to a reduction in thrombotic cardiovascular events, making it a potential therapeutic agent for patients with prior myocardial infarction or peripheral arterial diseases .
properties
IUPAC Name |
6-oxo-2,3,3a,4,5,6a-hexahydro-1H-cyclopenta[c]pyrrole-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c10-6-2-1-4-5(6)3-9-7(4)8(11)12/h4-5,7,9H,1-3H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEVOFDMWGXHJR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2C1C(NC2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















